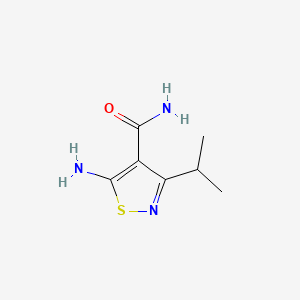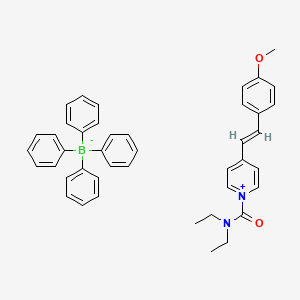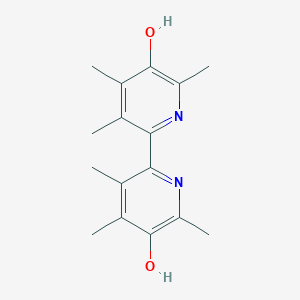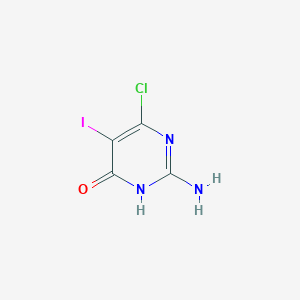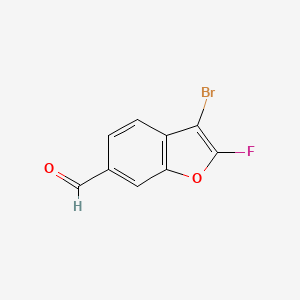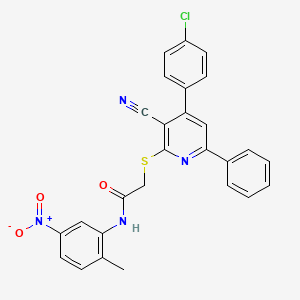
2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a phenylpyridine moiety, and a nitrophenylacetamide group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Core: This can be achieved through a condensation reaction involving appropriate starting materials such as 4-chlorobenzaldehyde, acetophenone, and malononitrile under basic conditions.
Thioether Formation: The pyridine derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-methyl-5-nitroaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking its activity.
類似化合物との比較
Similar Compounds
2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide: Lacks the nitrophenyl group.
N-(2-methyl-5-nitrophenyl)acetamide: Lacks the pyridine and thioether groups.
Uniqueness
The unique combination of functional groups in 2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C27H19ClN4O3S |
|---|---|
分子量 |
515.0 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H19ClN4O3S/c1-17-7-12-21(32(34)35)13-24(17)30-26(33)16-36-27-23(15-29)22(18-8-10-20(28)11-9-18)14-25(31-27)19-5-3-2-4-6-19/h2-14H,16H2,1H3,(H,30,33) |
InChIキー |
IADNTAFNTVZNRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
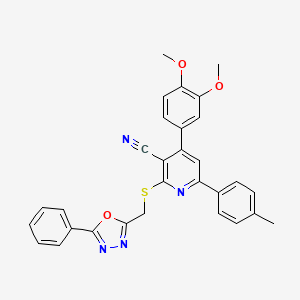
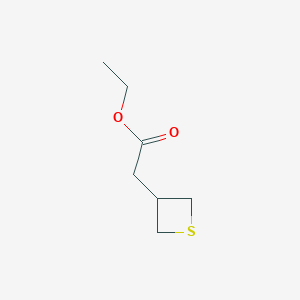
![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)

![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)
